1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Triazole Ring: This step involves the use of azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.
Formation of the Tetrazole Ring: This can be done by reacting an appropriate nitrile with sodium azide under acidic conditions.
Final Coupling: The final step involves coupling the benzoxazole, triazole, and tetrazole moieties under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antiviral, anticancer, and antimicrobial research.
Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-3-(5-methyl-1,3-benzoxazol-2-yl)thiourea
- 5-{[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1-phenyl-1H-tetrazoles
Comparison: 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of benzoxazole, triazole, and tetrazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. In contrast, similar compounds may lack one or more of these moieties, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN9O2/c1-14-22(24(35)27-17-6-8-18(9-7-17)33-13-26-30-32-33)28-31-34(14)19-10-11-21-20(12-19)23(36-29-21)15-2-4-16(25)5-3-15/h2-13H,1H3,(H,27,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYJUJODUBVUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)N6C=NN=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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